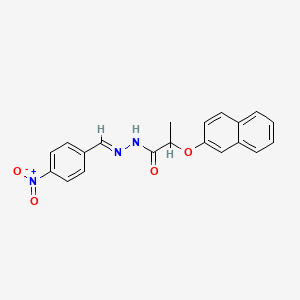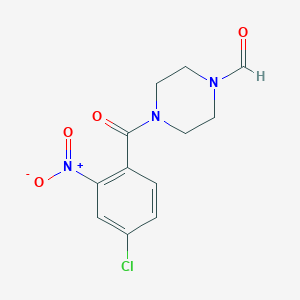![molecular formula C17H14ClNO B5863252 8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
8-[(4-chlorobenzyl)oxy]-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-chlorobenzyl)oxy]-2-methylquinoline is a synthetic compound that has been extensively researched due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 8-[(4-chlorobenzyl)oxy]-2-methylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the synthesis of bacterial and fungal cell walls. It may also interfere with the DNA replication process, leading to the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit low toxicity and has not shown any significant adverse effects on vital organs such as the liver and kidneys. In addition, it has been found to have a low potential for drug interactions, making it a promising candidate for use in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-[(4-chlorobenzyl)oxy]-2-methylquinoline is its wide range of biological activities. This makes it a versatile compound that can be used in various research studies. In addition, the compound is easy to synthesize and can be obtained in large quantities, making it readily available for use in lab experiments.
However, one of the main limitations of this compound is its low solubility in water. This can make it challenging to administer the compound in vivo and can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 8-[(4-chlorobenzyl)oxy]-2-methylquinoline. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. This could potentially expand its therapeutic applications and increase its efficacy.
Another area of interest is the exploration of the compound's potential as an anticancer agent. Preliminary studies have suggested that this compound may have cytotoxic effects on cancer cells, making it a promising candidate for further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to be effective against various bacterial and fungal strains. While the compound has several advantages for use in lab experiments, its low solubility in water remains a limitation. However, future research directions hold promise for expanding the compound's therapeutic applications and increasing its efficacy.
Synthesemethoden
The synthesis of 8-[(4-chlorobenzyl)oxy]-2-methylquinoline involves the condensation of 4-chlorobenzyl chloride with 2-methylquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure compound. This method has been widely used to synthesize this compound in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
8-[(4-chlorobenzyl)oxy]-2-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and has shown promising results as a potential antibacterial agent. In addition, it has also been found to be effective against various fungal strains such as Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
8-[(4-chlorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-5-8-14-3-2-4-16(17(14)19-12)20-11-13-6-9-15(18)10-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSIPZDPBGAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)

![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)

![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)